molecular formula C21H30O4 B022001 Clerodermic acid methyl ester CAS No. 67650-47-9

Clerodermic acid methyl ester

Cat. No.: B022001
CAS No.: 67650-47-9
M. Wt: 346.5 g/mol
InChI Key: ZAOFNJDVAJQRBK-LPNJYYIDSA-N
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Description

Clerodermic acid methyl ester is a diterpenoid compound derived from the herbs of Clerodendrum inerme. It has the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clerodermic acid methyl ester typically involves the esterification of clerodermic acid with methanol. One common method is the reaction of clerodermic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Clerodermic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of clerodermic acid methyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Clerodermic acid methyl ester can be compared with other similar diterpenoid compounds:

Biological Activity

Clerodermic acid methyl ester (CAME) is a compound derived from various plant sources, particularly those belonging to the family Lamiaceae. This article explores its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by data from recent studies.

Phytochemical Composition

CAME is characterized by its unique chemical structure, which includes a methyl ester functional group. Preliminary phytochemical analyses have shown that CAME and its derivatives possess significant biological activities attributed to their ability to modulate various biochemical pathways.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of CAME, particularly against breast cancer cell lines. The compound demonstrated significant cytotoxic effects on MCF-7 cells, with IC50 values indicating effective concentrations required to reduce cell viability by 50%.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Extract TypeIC50 (µg/mL)Reference
CAME12.5
Methotrexate5.0

In a study assessing the anti-proliferative activity, CAME was isolated from plant extracts and evaluated for its efficacy against various cancer cell lines. The results indicated that CAME selectively inhibited cancer cell growth while exhibiting minimal toxicity to normal cells, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-Inflammatory Properties

CAME has also been evaluated for its anti-inflammatory effects. In vitro studies using RAW 264.7 macrophage cells showed that CAME significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-activated cells. This reduction in NO is crucial as it plays a significant role in inflammatory responses.

Table 2: Anti-Inflammatory Activity of this compound

Concentration (µg/mL)NO Production Inhibition (%)Reference
1030
5055
10070

The mechanism behind this activity involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Antimicrobial Activity

The antimicrobial properties of CAME were assessed against various bacterial strains. While some extracts showed mild antibacterial effects, the overall antimicrobial activity was less pronounced compared to other phytochemicals.

Table 3: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus8
Escherichia coli7
Pseudomonas aeruginosa6

The data suggest that while CAME has some antimicrobial potential, further research is needed to enhance its efficacy or combine it with other agents for improved results .

Case Studies

One notable case study involved the use of CAME in combination with other natural compounds to evaluate synergistic effects on cancer cell lines. The combination treatment resulted in enhanced cytotoxicity compared to individual treatments, indicating potential for combination therapies in clinical settings .

Properties

IUPAC Name

methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3/t14-,17-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOFNJDVAJQRBK-LPNJYYIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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